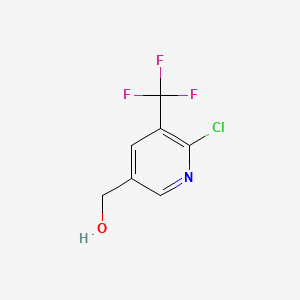

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHKAUGXYSEKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705337 | |

| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113049-91-4 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, bearing the CAS number 1113049-91-4, is a critical fluorinated pyridine building block in modern medicinal chemistry. Its unique structural features, including a chloro substituent and a trifluoromethyl group on the pyridine ring, render it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its significant role in the development of targeted therapies, and comprehensive safety and handling information. The strategic importance of this molecule is highlighted by its role as a key precursor in the synthesis of Pexidartinib, an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine ring, these effects are coupled with the pyridine's ability to engage in hydrogen bonding and other key interactions, making trifluoromethylpyridines privileged structures in medicinal chemistry. This compound exemplifies the utility of these motifs, serving as a versatile precursor for a range of therapeutic agents, particularly in oncology and infectious diseases.[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1113049-91-4 | [3][4][5][6] |

| Molecular Formula | C₇H₅ClF₃NO | [3] |

| Molecular Weight | 211.57 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | [7] |

| Melting Point | Not explicitly available for this compound, but related compounds have melting points in the range of 30-90°C. | [7] |

| Boiling Point | Predicted: 269.4 ± 35.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Store at 4°C | [8] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate. This precursor is a key intermediate in the development of novel anti-infective agents.[1] The following protocol is a robust and scalable method for this transformation.

Synthetic Workflow

Caption: Synthetic workflow for the reduction of the nicotinate ester.

Experimental Protocol: Reduction of Methyl 6-chloro-5-(trifluoromethyl)nicotinate

This protocol is based on established chemical principles for the reduction of esters to alcohols.

Materials:

-

Methyl 6-chloro-5-(trifluoromethyl)nicotinate

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous ethanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0-4.0 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition. The addition of NaBH₄ to ethanol will generate hydrogen gas, so ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to the flask while cooling in an ice bath. This will decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Applications in Drug Discovery and Development: A Key Intermediate for Pexidartinib

The primary and most significant application of this compound is as a pivotal building block in the synthesis of Pexidartinib (Turalio®), an FDA-approved kinase inhibitor.[2]

Pexidartinib: A Targeted Therapy for Tenosynovial Giant Cell Tumor

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as other kinases such as KIT and FLT3.[2] In tenosynovial giant cell tumor (TGCT), the CSF1R pathway is aberrantly activated, leading to the proliferation of tumor cells. Pexidartinib effectively blocks this signaling pathway, resulting in tumor regression and symptomatic relief for patients.[2]

Synthetic Route to Pexidartinib

The synthesis of Pexidartinib involves the coupling of the this compound-derived amine with a substituted 5-chloro-1H-pyrrolo[2,3-b]pyridine core.

Caption: High-level synthetic strategy for Pexidartinib.

The this compound is first converted to a more reactive intermediate, such as the corresponding amine, which is then coupled with the heterocyclic core to form the final drug substance. This underscores the critical role of the title compound as a non-interchangeable starting material in the manufacturing of this important oncology drug.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for structurally related compounds, this compound is expected to have the following hazard classifications:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 1113049-91-4) is a highly valuable and strategically important building block for the pharmaceutical industry. Its unique combination of a trifluoromethyl group and a chloro-substituted pyridine ring makes it an ideal precursor for the synthesis of complex, biologically active molecules. Its indispensable role in the production of the FDA-approved drug Pexidartinib highlights its significance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety, serving as a vital resource for researchers and drug development professionals working at the forefront of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 6-Chloro-5-(trifluoromethyl)nicotinic acid | 1110782-41-6 [sigmaaldrich.com]

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol structure

An In-depth Technical Guide to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core with three distinct functional groups—a chloro atom, a metabolically robust trifluoromethyl group, and a versatile hydroxymethyl handle—makes it a privileged building block for the synthesis of complex molecular architectures. The strategic placement of these substituents provides medicinal chemists with a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide offers a comprehensive technical overview of this compound, detailing its structural properties, a robust synthesis protocol, analytical characterization, and its strategic application in the development of next-generation therapeutic agents.

Chapter 1: The Strategic Value of Trifluoromethylpyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[1][2][3] The -CF3 group is highly electronegative and lipophilic, which can improve membrane permeability, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[1][2]

This compound, CAS 1113049-91-4, emerges as a particularly valuable intermediate by combining these features with a reactive hydroxymethyl group and a chloro substituent.[4][5][6] The chloro atom provides an additional site for synthetic modification, typically through cross-coupling reactions, while the hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This trifecta of functionalities makes it a critical starting material for constructing novel chemical entities aimed at a variety of biological targets, including kinases involved in oncogenic signaling pathways.[1]

Chapter 2: Physicochemical and Structural Properties

The structural integrity and physicochemical properties of a chemical building block are foundational to its successful application in multi-step syntheses. This compound is a solid at room temperature, and its identity is defined by the unique arrangement of its substituents on the pyridine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1113049-91-4 | [4][5][7] |

| Molecular Formula | C₇H₅ClF₃NO | [4][8] |

| Molecular Weight | 211.57 g/mol | [4][8] |

| IUPAC Name | This compound | N/A |

| Purity | Typically ≥97% | [5] |

| Physical Form | Solid |

The molecule's structure consists of a pyridine ring substituted at position 6 with a chlorine atom, at position 5 with a trifluoromethyl group, and at position 3 with a hydroxymethyl (-CH₂OH) group. This specific arrangement dictates its reactivity and its utility as a synthetic intermediate.

Chapter 3: Synthesis and Purification

Rationale for Synthetic Strategy

A robust and reproducible synthesis is paramount for the utility of any chemical intermediate. While multiple synthetic routes to substituted pyridines exist, a highly effective and common strategy for producing pyridinyl methanols involves the selective reduction of the corresponding carboxylic acid or ester. This approach is favored due to the commercial availability of suitable precursors and the high chemoselectivity of modern reducing agents, which can reduce an ester in the presence of the relatively stable chloro and trifluoromethyl substituents on the aromatic ring.

The proposed protocol outlines the reduction of 6-chloro-5-(trifluoromethyl)nicotinate, a plausible and readily accessible precursor, using sodium borohydride (NaBH₄), a mild and selective reducing agent that offers a superior safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).

Synthetic Workflow

The transformation from the parent ester to the target alcohol is a straightforward reduction. This workflow is designed for efficiency and scalability in a standard research laboratory setting.

Caption: Synthetic workflow for the reduction of a nicotinate ester.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq).

-

Dissolve the starting material in methanol (MeOH) as the solvent. The volume should be sufficient to fully dissolve the ester.

-

Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄, 2.0 eq) to the cooled solution in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases. This neutralizes excess NaBH₄ and protonates the resulting alkoxide.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

-

Chapter 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Spectroscopic methods provide the necessary data for unambiguous identification.[9]

Table 2: Expected Spectroscopic Data

| Technique | Data Type | Expected Signature |

| ¹H NMR | Chemical Shift (δ) | Singlet around 4.8 ppm (2H, -CH₂ OH), signals in the aromatic region (8.0-8.8 ppm) for the two pyridine protons, and a broad singlet for the -OH proton. |

| ¹³C NMR | Chemical Shift (δ) | Signal around 60 ppm for the -C H₂OH carbon, a quartet around 122 ppm for the -C F₃ carbon (due to C-F coupling), and distinct signals in the aromatic region for the pyridine ring carbons. |

| Mass Spec (MS) | m/z | The molecular ion peak [M]⁺ corresponding to the molecular weight (211.57), along with characteristic isotopic patterns for the presence of one chlorine atom ([M+2]⁺ at ~33% intensity of [M]⁺). |

Chapter 5: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in the synthetic versatility of its functional groups, which allows for its incorporation into more complex drug candidates.[10] The trifluoromethylpyridine motif is found in numerous compounds under investigation for various diseases.[3]

Role as a Versatile Chemical Intermediate

The hydroxymethyl group is the primary site for elaboration. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in amide bond formations, reductive aminations, or Wittig reactions.

-

Converted to a bromomethyl or tosylmethyl group, creating an excellent electrophile for substitution reactions with nucleophiles like amines, thiols, or phenols.

-

Used in Mitsunobu reactions to form ethers and esters.

The chloro group at the 6-position can be substituted via nucleophilic aromatic substitution or, more commonly, serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. Derivatives of this compound are ideal for synthesizing such inhibitors. The diagram below illustrates a hypothetical signaling pathway targeted by a drug candidate derived from this intermediate.

Caption: Inhibition of the MAPK/ERK signaling pathway.

In this model, the pyridine core of a drug molecule synthesized from our intermediate could form key hydrogen bonds in the hinge region of MEK kinase. The trifluoromethyl group could occupy a hydrophobic pocket, enhancing binding affinity, while other parts of the molecule, attached via the original hydroxymethyl and chloro positions, could provide further interactions to ensure potency and selectivity.

Chapter 6: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: While specific GHS data is not uniformly available, related halogenated and trifluoromethylated pyridines are often classified as acute oral toxins, skin irritants, and serious eye irritants.[11] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier.[4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound is a strategically designed chemical intermediate that provides an efficient entry point to a wide range of complex molecules. The convergence of a versatile hydroxymethyl handle, a modifiable chloro group, and the pharmacokinetically favorable trifluoromethyl group on a pyridine scaffold makes it an invaluable asset for researchers and scientists in drug discovery and development. Its thoughtful application enables the exploration of novel chemical space and the creation of potent and selective modulators of biological pathways, underscoring the critical role of advanced building blocks in modern medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS#:1113049-91-4 | this compound | Chemsrc [chemsrc.com]

- 6. This compound [cymitquimica.com]

- 7. This compound [summedchem.com]

- 8. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol [cymitquimica.com]

- 9. 6-chloro-5-(trifluoroMethyl)pyridin-3-yl)Methanol(1113049-91-4) 1H NMR spectrum [chemicalbook.com]

- 10. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 11. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Introduction: A Key Building Block in Modern Chemistry

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal and agrochemical sciences. The unique electronic properties imparted by the trifluoromethyl (-CF3) group, combined with the reactivity of the chloropyridine core and the hydroxymethyl functional group, make it a versatile synthon for constructing complex molecular architectures. Trifluoromethyl-substituted pyridines are integral motifs in numerous active pharmaceutical ingredients and crop protection agents, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic considerations, and practical execution for professionals in drug development and chemical research.

Strategic Analysis: Retrosynthetic Pathways

A logical retrosynthetic analysis of the target molecule reveals two primary and highly viable synthetic disconnections originating from the hydroxymethyl group. The alcohol functionality can be readily accessed through the reduction of a carbonyl group at the same position. This leads to two main precursor molecules: a carboxylic acid or an aldehyde.

-

Pathway A: Reduction of the corresponding carboxylic acid, 6-Chloro-5-(trifluoromethyl)nicotinic acid.

-

Pathway B: Reduction of the corresponding aldehyde, 6-Chloro-5-(trifluoromethyl)nicotinaldehyde.

Both pathways rely on robust and well-established reduction methodologies. The choice between them often depends on the commercial availability and cost of the starting materials, desired scale, and the specific capabilities of the laboratory.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Reduction of 6-Chloro-5-(trifluoromethyl)nicotinic Acid

This is arguably the most direct and efficient route, predicated on the selective reduction of a carboxylic acid. The precursor, 6-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 1110782-41-6), is commercially available, simplifying the initial procurement steps.[3] The key transformation is the reduction of the carboxylic acid to a primary alcohol.

Causality of Reagent Selection: Borane Complexes

While strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can effect this transformation, borane complexes such as Borane-Tetrahydrofuran (BH3·THF) or Borane-Dimethyl Sulfide (BH3·SMe2) are often the reagents of choice.[4]

-

Expertise & Experience: Boranes exhibit exceptional selectivity for carboxylic acids, reducing them rapidly and cleanly to alcohols.[5][6] Unlike LiAlH4, which reacts violently with water and requires strictly anhydrous conditions, borane reagents are more manageable. Furthermore, borane reductions typically proceed with fewer side reactions and offer a simpler workup procedure.[7]

-

Trustworthiness: The mechanism of borane reduction is well-understood. The borane acts as a Lewis acid, coordinating to the carbonyl oxygen, which activates the carboxylic acid for hydride delivery.[5] This predictable reactivity ensures high fidelity in converting the acid to the desired alcohol.

Caption: Workflow for Pathway A: Borane Reduction.

Experimental Protocol: Borane Reduction

Objective: To reduce 6-Chloro-5-(trifluoromethyl)nicotinic acid to this compound.

Materials:

-

6-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (1 M solution in THF, ~2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq).

-

Dissolve the acid in anhydrous THF (approx. 10 volumes).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the borane-THF solution (2.0-3.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol. Note: Vigorous hydrogen gas evolution will occur.

-

Once gas evolution ceases, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel if necessary to afford pure this compound.

Pathway B: Synthesis via Reduction of 6-Chloro-5-(trifluoromethyl)nicotinaldehyde

This alternative pathway involves the reduction of an aldehyde to a primary alcohol. The precursor, 6-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS 1113049-90-3), is also a known chemical entity.[8][9] This reduction is typically simpler and requires milder conditions than the reduction of a carboxylic acid.

Causality of Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH4) is the ideal reagent for this transformation.

-

Expertise & Experience: NaBH4 is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[10] Its key advantage is its compatibility with protic solvents like methanol and ethanol, making it exceptionally easy and safe to handle compared to LiAlH4 or even borane complexes.

-

Trustworthiness: The reaction is high-yielding and clean. The borohydride delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide during workup to give the alcohol. This straightforward mechanism ensures reliable and reproducible results.

Caption: Workflow for Pathway B: NaBH4 Reduction.

Experimental Protocol: Sodium Borohydride Reduction

Objective: To reduce 6-Chloro-5-(trifluoromethyl)nicotinaldehyde to this compound.

Materials:

-

6-Chloro-5-(trifluoromethyl)nicotinaldehyde (1.0 eq)

-

Sodium borohydride (NaBH4, 1.0-1.5 eq)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 6-Chloro-5-(trifluoromethyl)nicotinaldehyde (1.0 eq) in methanol (approx. 10-15 volumes).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise over 15-20 minutes, monitoring for any exotherm.

-

Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis confirms the disappearance of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the methanol under reduced pressure.

-

Partition the remaining aqueous residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to yield the product, which can be purified further if required.

Comparative Summary of Synthesis Pathways

| Feature | Pathway A: Carboxylic Acid Reduction | Pathway B: Aldehyde Reduction |

| Starting Material | 6-Chloro-5-(trifluoromethyl)nicotinic acid | 6-Chloro-5-(trifluoromethyl)nicotinaldehyde |

| Primary Reagent | Borane Complex (e.g., BH3·THF) | Sodium Borohydride (NaBH4) |

| Reagent Handling | Requires anhydrous conditions; moisture-sensitive. | Tolerant to protic solvents; easy to handle. |

| Reaction Conditions | 0 °C to room temperature; typically longer reaction times (8-12h). | 0 °C; typically faster reaction times (1-2h). |

| Workup | Requires careful quenching of excess borane with alcohol, followed by aqueous extraction. | Simple aqueous quench and extraction. |

| Selectivity | High for carboxylic acids. | High for aldehydes/ketones. |

| Overall Complexity | Moderate | Low |

Authoritative Grounding: The Critical Trifluoromethylation Step

The economic viability of synthesizing the target molecule on a larger scale is heavily dependent on the efficient synthesis of its precursors. The introduction of the trifluoromethyl group onto the pyridine ring is a key challenge. Research has focused on developing safe and economical methods for this transformation. A notable development is the kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a direct precursor to the nicotinic acid used in Pathway A.[11] This process utilizes an inexpensive and effective system of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI) to trifluoromethylate a methyl 6-chloro-5-iodonicotinate intermediate.[11] This highlights the industrial-level considerations and innovations that underpin the availability of the starting materials discussed in this guide.

References

- 1. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-5-(trifluoromethyl)nicotinic acid | 1110782-41-6 [sigmaaldrich.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 1stsci.com [1stsci.com]

- 9. achmem.com [achmem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When coupled with a pyridine ring—a privileged structure in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for developing novel therapeutics and agrochemicals.[1][2] This guide focuses on a specific, highly functionalized TFMP derivative: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.

The presence of a chloro substituent further modulates the electronic properties of the pyridine ring and provides an additional vector for synthetic diversification.[3] The hydroxymethyl group at the 3-position serves as a versatile synthetic handle, enabling its use as a key intermediate in the construction of more complex molecular architectures. This technical whitepaper provides an in-depth examination of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic and medicinal chemistry programs. We will delve into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, offering a comprehensive resource grounded in established scientific principles.

Core Physicochemical & Structural Properties

Understanding the fundamental physicochemical properties of this compound is the first step toward its effective utilization. The compound's molecular formula is C7H5ClF3NO, and its molecular weight is approximately 211.57 g/mol .[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1113049-91-4 | [4][6] |

| Molecular Formula | C7H5ClF3NO | [4][5][7] |

| Molecular Weight | 211.57 g/mol | [5] |

| Synonyms | (6-chloro-5-(trifluoromethyl)-3-pyridyl)methanol | [4] |

| Purity | Typically ≥97% | [6] |

Diagram 1: Chemical Structure of this compound

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol [cymitquimica.com]

- 6. CAS#:1113049-91-4 | this compound | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol solubility

An In-Depth Technical Guide to the Solubility Profile of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Abstract

This compound is a halogenated pyridine derivative that represents a key structural motif in modern medicinal and agrochemical research. The trifluoromethyl group and chlorine atom significantly influence its physicochemical properties, making a thorough understanding of its solubility essential for any application, from reaction optimization to formulation for in-vivo studies. This guide provides a comprehensive framework for characterizing the solubility of this compound. We will explore its fundamental physicochemical properties, delve into the theoretical underpinnings of its solubility based on its structure, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to evaluating the solubility of this and structurally related compounds.

Introduction to this compound

The pyridine scaffold is a cornerstone in the development of new chemical entities. The introduction of a trifluoromethyl (-CF3) group can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored strategy in modern drug design.[1] this compound, CAS 1113049-91-4, combines this group with a chlorine atom and a hydroxymethyl substituent, creating a molecule with a unique electronic and steric profile.

Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to practical application. Solubility is a pivotal parameter that impacts:

-

Biological Assays: Inconsistent solubility can lead to unreliable and misleading bioassay results.[2]

-

Drug Formulation: The compound's solubility dictates the potential routes of administration and the complexity of the formulation required to achieve therapeutic concentrations.[3]

-

Process Chemistry: Solubility in various organic solvents is crucial for designing efficient synthesis, purification, and crystallization protocols.

This guide provides the theoretical context and actionable protocols to fully characterize the solubility of this molecule.

Core Physicochemical Properties

A molecule's fundamental properties provide the basis for predicting its behavior. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | [4] |

| Molecular Weight | 211.57 g/mol | [5] |

| CAS Number | 1113049-91-4 | [4] |

| Appearance | White to off-white solid (Typical) | Assumed based on related compounds |

| Calculated LogP | 1.8 - 2.2 (Predicted) | Based on computational models |

Theoretical Solubility Considerations: A Structure-Based Analysis

The solubility of this compound is a complex interplay of its distinct structural features.

References

Spectroscopic data of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Foreword: A Framework for the Modern Analyst

In contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as this compound, which incorporates both a trifluoromethyl group and a chloro-substituted pyridine ring, are of significant interest due to the unique physicochemical properties these moieties impart.[1][2] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the chlorinated pyridine scaffold is a common feature in many bioactive compounds.[3][4]

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with the characterization of this compound (CAS No. 1113049-91-4).[5][6] Rather than merely presenting final data, this document establishes a systematic methodology for acquiring, interpreting, and validating the spectroscopic identity of the compound. We will delve into the predictive analysis of its spectral features and outline robust, self-validating protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This approach is designed not only to confirm an identity but to build a foundational understanding of the molecule's electronic and structural characteristics.

Molecular Structure and Predicted Spectroscopic Profile

A thorough analysis begins with a theoretical examination of the molecule's structure to predict its spectroscopic behavior. This predictive step is crucial for designing experiments and for the initial interpretation of raw data.

Molecular Formula: C₇H₅ClF₃NO[5] Molecular Weight: 211.57 g/mol [7]

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, revealing four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the chlorine, trifluoromethyl group, and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.5 | Doublet (d) | 1H | H-2 | Deshielded by adjacent nitrogen and proximity to the electron-withdrawing CF₃ group. |

| ~7.9 | Doublet (d) | 1H | H-4 | Deshielded by the pyridine ring current and adjacent chloro group. |

| ~4.8 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to an aromatic ring and a hydroxyl group. |

| ~2.0-3.0 | Broad Singlet (br s) | 1H | -OH | Labile proton; chemical shift is concentration and solvent dependent. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Due to the molecule's asymmetry, seven distinct signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 | C-6 | Attached to both nitrogen and chlorine, leading to significant deshielding. |

| ~148 | C-2 | Alpha to the pyridine nitrogen. |

| ~138 | C-4 | Aromatic CH carbon deshielded by the adjacent chloro group. |

| ~135 | C-3 | Carbon bearing the methanol substituent. |

| ~125 (q) | C-5 | Quaternary carbon attached to the CF₃ group; will exhibit C-F coupling. |

| ~122 (q) | -CF₃ | Quartet signal characteristic of a trifluoromethyl group. |

| ~62 | -CH₂OH | Aliphatic carbon attached to the hydroxyl group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (sp² C-H) |

| 2950-2850 | C-H stretch | Aliphatic (sp³ C-H) |

| 1600-1450 | C=C / C=N stretch | Pyridine Ring |

| 1350-1150 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

| 1050-1000 | C-O stretch | Primary Alcohol |

| 850-750 | C-Cl stretch | Aryl Halide |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns. An electron ionization (EI) experiment would be expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern for the single chlorine atom, resulting in two peaks:

-

M⁺ peak at m/z ≈ 211 (corresponding to the ³⁵Cl isotope).

-

M+2 peak at m/z ≈ 213 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak.

-

-

Key Fragmentation: Loss of the hydroxyl group (-OH, 17 amu) or the entire hydroxymethyl group (-CH₂OH, 31 amu) are predictable fragmentation pathways.

Experimental Workflow and Protocols

The following section details the standard operating procedures for acquiring high-quality spectroscopic data for this compound. Adherence to these protocols ensures data is both reproducible and reliable.

Overall Characterization Workflow

A logical workflow ensures that each analytical step informs the next, leading to an efficient and comprehensive structural elucidation.

Caption: Spectroscopic characterization workflow.

Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex until the sample is fully dissolved.

-

-

¹H NMR Acquisition (400 MHz):

-

Tune and shim the probe.

-

Acquire the spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and accumulate 16 scans.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

-

¹³C NMR Acquisition (100 MHz):

-

Acquire a proton-decoupled spectrum using a 30° pulse width and a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width from 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Integrate the ¹H NMR signals and perform peak picking for all spectra.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Perform peak labeling for major absorption bands.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode electrospray ionization, ESI+).

-

-

Data Acquisition (LC-ESI-TOF):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Set the instrument to high-resolution mode (>10,000 FWHM).

-

Key source parameters (capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the ion of interest.

-

-

Data Processing:

-

Determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula (C₇H₆ClF₃NO)⁺. The measured mass should be within 5 ppm of the theoretical mass.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

Data Interpretation and Structural Validation

The final step is to synthesize the information from all spectroscopic techniques to build an irrefutable case for the compound's structure.

Correlative Analysis

The power of this multi-technique approach lies in data correlation. For instance, the two distinct aromatic signals in the ¹H NMR spectrum must correspond to the two CH carbons identified in the ¹³C NMR spectrum. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link each proton to its directly attached carbon, validating the assignments made in Tables 1 and 2. The functional groups identified by IR (e.g., -OH, -CF₃, C-Cl) must be consistent with the molecular formula determined by HRMS and the carbon environments observed in the ¹³C NMR.

The diagram below illustrates the logical flow of using combined data to achieve structural confirmation.

Caption: Logic diagram for structural validation.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-faceted spectroscopic approach. By first predicting the spectral outcomes and then following robust, validated protocols for data acquisition, a researcher can confidently interpret the resulting data. The true power emerges from the correlation of ¹H NMR, ¹³C NMR, IR, and HRMS data, where each technique provides a piece of the puzzle that, when assembled, reveals the unambiguous chemical structure. This guide provides the necessary framework to achieve that certainty, ensuring the integrity of subsequent research and development efforts.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [summedchem.com]

- 7. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol [cymitquimica.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. This pyridine derivative is of significant interest in medicinal chemistry and drug development due to its halogenated and trifluoromethyl-substituted structure, which can impart unique pharmacological properties. A comprehensive understanding of its molecular structure, achievable through meticulous NMR spectral interpretation, is paramount for its application in synthetic chemistry and as a building block for novel therapeutic agents. This document outlines the theoretical principles governing the expected ¹H NMR spectrum, predicts the chemical shifts and coupling patterns, and provides a framework for the empirical analysis of this compound.

Introduction: The Structural Significance of this compound

The molecular architecture of this compound, featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a hydroxymethyl group, presents a unique electronic environment. The chloro and trifluoromethyl substituents are strongly electron-withdrawing, which significantly influences the electron density distribution within the pyridine ring. This, in turn, dictates the chemical shifts of the aromatic protons. The hydroxymethyl group introduces protons on a benzylic-like carbon, the chemical shift of which is also influenced by the electronic nature of the pyridine ring.

¹H NMR spectroscopy serves as an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), one can confirm the precise arrangement of atoms and functional groups within the molecule.

Predicted ¹H NMR Spectral Analysis

A theoretical analysis of the structure of this compound allows for the prediction of its ¹H NMR spectrum. The molecule possesses three distinct types of protons that will give rise to signals in the spectrum: two aromatic protons on the pyridine ring, the two protons of the methylene group (-CH₂-), and the single proton of the hydroxyl group (-OH).

Figure 1: Molecular Structure of this compound

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

An In-Depth Technical Guide to the ¹³C NMR Analysis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

This compound, with CAS Number 1113049-91-4, is a highly functionalized pyridine derivative.[1][2][3] Such structures are pivotal building blocks in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—a chloro group, a trifluoromethyl group, and a hydroxymethyl group—on the pyridine core dictates its reactivity and, ultimately, its utility. Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for its application in complex synthesis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary, non-destructive technique for this purpose. It provides a unique fingerprint of the carbon skeleton, offering direct insights into the electronic environment of each carbon atom. This guide provides a comprehensive framework for acquiring, processing, and interpreting the ¹³C NMR spectrum of this molecule, grounded in both theoretical principles and practical, field-proven methodologies.

Part 1: Theoretical Spectrum Prediction and Substituent Effects

Before any experimental work, a reasoned prediction of the ¹³C NMR spectrum is essential. This demonstrates a deep understanding of the molecule and provides a hypothesis against which to validate the experimental data. The analysis begins with the basic pyridine ring and considers the additive effects of each substituent.

The pyridine ring itself has characteristic chemical shifts, with carbons adjacent to the nitrogen (C2, C6) being the most deshielded.[4][5] The introduction of potent electron-withdrawing groups like chloro (-Cl) and trifluoromethyl (-CF₃) and an electron-donating/withdrawing hydroxymethyl (-CH₂OH) group dramatically alters this landscape.

-

-CF₃ Group (at C5): This is a powerful electron-withdrawing group, primarily through the inductive effect (σ-effect). It will significantly deshield the carbon it is attached to (C5). Furthermore, the carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The C5 carbon will also appear as a quartet, albeit with a smaller coupling constant (²J_CF).[6]

-

-Cl Group (at C6): The chloro group is electronegative and deshields the carbon it is directly attached to (C6) via an inductive effect. Its effect on other carbons is more nuanced but generally deshielding.

-

-CH₂OH Group (at C3): The hydroxymethyl group has a milder effect. The sp³-hybridized -CH₂OH carbon will appear in the aliphatic region, typically between 55-65 ppm. Its influence on the ring is primarily through a weak inductive effect.

Based on these principles and data from related substituted pyridines, we can predict the approximate chemical shifts for the seven unique carbon atoms in the molecule.[7][8][9]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (due to F) | Rationale |

| C2 | ~152 | Singlet | Deshielded by adjacent ring nitrogen. |

| C3 | ~135 | Singlet | Attachment of -CH₂OH group; deshielded environment. |

| C4 | ~139 | Singlet | Deshielded by proximity to two electron-withdrawing groups. |

| C5 | ~125 | Quartet (²J_CF ≈ 35 Hz) | Strong deshielding from -CF₃, but offset by shielding effects. |

| C6 | ~148 | Singlet | Deshielded by both the adjacent nitrogen and the chloro group. |

| -CH₂OH | ~60 | Singlet | Typical range for a primary alcohol on an aromatic ring. |

| -CF₃ | ~123 | Quartet (¹J_CF ≈ 275 Hz) | Characteristic quartet with large C-F coupling constant.[6] |

Part 2: A Self-Validating Experimental Protocol

The quality of ¹³C NMR data is entirely dependent on the rigor of the experimental setup. The following protocol is designed to be self-validating, with built-in checks and explanations for each parameter choice.

Sample Preparation

-

Analyte Weighing: Accurately weigh 20-30 mg of this compound. Causality: This mass provides a sufficient concentration for a strong signal-to-noise ratio in a reasonable acquisition time without causing solubility issues.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for its ability to dissolve polar compounds and its solvent signal (~39.5 ppm) does not overlap with the expected aromatic or aliphatic signals of the analyte. It also allows for the observation of the hydroxyl proton if ¹H NMR is run on the same sample.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup & Data Acquisition

This protocol assumes a 400 MHz (or higher) spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. Trustworthiness: A stable lock and sharp shim are critical for high-resolution data.

-

Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Causality: Proton decoupling simplifies the spectrum to singlets (except for C-F couplings), making interpretation more straightforward.

-

Key Acquisition Parameters:

-

Spectral Width (SW): 240-250 ppm. Causality: This range (e.g., from -10 to 230 ppm) is wide enough to encompass all expected carbon signals, from the aliphatic -CH₂OH to the deshielded aromatic carbons.

-

Acquisition Time (AQ): 1.0 - 1.5 seconds. Causality: This provides adequate digital resolution to resolve closely spaced peaks.

-

Relaxation Delay (D1): 5.0 seconds. Causality: This is a critical parameter. Quaternary carbons (like C3, C5, and C6) and the -CF₃ carbon have long relaxation times. A longer delay ensures they have fully relaxed before the next pulse, providing more quantitative signal intensities and preventing signal attenuation.

-

Number of Scans (NS): 1024 to 4096 scans. Causality: ¹³C has a low natural abundance, requiring signal averaging to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 1-2 Hz and perform the Fourier transform. Causality: This function improves the signal-to-noise ratio with a minimal loss of resolution.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

-

Referencing: Reference the spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.[10] Trustworthiness: Accurate referencing is non-negotiable for comparing experimental data to literature values.

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR analysis.

Part 3: Spectral Interpretation and Assignment

The final step is the logical assignment of each peak in the processed spectrum. This process is a deductive exercise, combining the theoretical predictions with the observed data.

Logical Assignment Workflow

-

Initial Identification:

-

Locate and ignore the solvent peak (DMSO-d₆ septet at ~39.5 ppm).

-

Identify the two quartets. The one with the very large splitting (~275 Hz) is the -CF₃ carbon. The one with the smaller splitting (~35 Hz) is C5 , the carbon directly attached to the -CF₃ group.

-

Identify the single peak in the aliphatic region (~60 ppm). This is unequivocally the -CH₂OH carbon.

-

-

Aromatic Region Assignment:

-

Four signals remain in the aromatic/heteroaromatic region (typically 120-160 ppm).

-

Based on substituent effects, C2 and C6 are expected to be the most deshielded (downfield) due to their proximity to the ring nitrogen. C6 is further deshielded by the adjacent chloro group, likely making it the most downfield signal.

-

C4 is also significantly deshielded, influenced by the electron-withdrawing groups at C5 and C6.

-

C3 , bearing the -CH₂OH group, is expected to be the most shielded among the remaining ring carbons.

-

-

Confirmation (Optional but Recommended):

-

For unambiguous assignment, 2D NMR experiments are invaluable.

-

A HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate the protonated carbons (C2, C4, -CH₂OH) to their attached protons.

-

A HMBC (Heteronuclear Multiple Bond Correlation) experiment would show 2- and 3-bond correlations, definitively linking the quaternary carbons (C3, C5, C6) to nearby protons and confirming the entire carbon skeleton.

-

Peak Assignment Decision Diagram

Caption: Decision tree for ¹³C peak assignment.

Conclusion

The ¹³C NMR analysis of this compound is a clear illustration of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate a complex molecular structure. By combining theoretical prediction with a rigorous, well-rationalized experimental protocol, researchers can achieve unambiguous structural verification. This guide provides the necessary framework for drug development professionals and scientists to confidently perform this analysis, ensuring the integrity of their synthetic intermediates and the success of their research endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [summedchem.com]

- 3. chembk.com [chembk.com]

- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

Mass spectrometry of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. We will move beyond procedural outlines to explore the underlying principles and strategic decisions that ensure robust and reliable characterization of this halogenated pyridine derivative. The methodologies and interpretations presented herein are grounded in established spectrometric principles and tailored to the unique chemical nature of the analyte.

Analyte Profile: Chemical & Ionization Potential

This compound, with a molecular formula of C₇H₅ClF₃NO, presents distinct features that dictate the mass spectrometry approach. Its structure includes a pyridine ring, a trifluoromethyl group, a chlorine atom, and a primary alcohol. The presence of the basic pyridine nitrogen makes it a strong candidate for electrospray ionization in positive mode (ESI+), likely through protonation. The molecule's volatility and thermal stability also permit analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The chlorine atom is of particular importance due to its natural isotopic abundance: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a crucial validation point in spectral interpretation.

| Property | Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Monoisotopic Mass | 211.0012 u |

| Average Mass | 211.583 u |

| Key Structural Features | Pyridine ring, Trifluoromethyl group, Chlorine atom, Methanol group |

| Predicted Ionization | Protonation at pyridine nitrogen [M+H]⁺ |

Strategic Approach: ESI vs. GC-MS

The choice between Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a critical decision driven by the analytical goal.

-

ESI-MS is the preferred method for rapid confirmation of molecular weight. As a soft ionization technique, it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear and unambiguous determination of the parent mass. This is ideal for reaction monitoring or high-throughput screening.

-

GC-MS with EI is superior for detailed structural elucidation. The high-energy EI process induces extensive and reproducible fragmentation, creating a unique "fingerprint" spectrum. This allows for confirmation of the molecule's substructures and differentiation from isomers.

ESI-MS/MS Analysis: Fragmentation of the Protonated Molecule

Under ESI conditions, the molecule will readily protonate on the pyridine nitrogen to form the [M+H]⁺ ion at m/z 212.0091 (for ³⁵Cl). Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) is essential for structural confirmation.

The primary fragmentation pathway is expected to be the neutral loss of water (H₂O) from the protonated methanol group, a common fragmentation for benzylic-type alcohols.

Predicted ESI-MS/MS Fragments for [M+H]⁺ at m/z 212:

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Notes |

| 212.0091 | 214.0061 | [M+H]⁺ | Precursor Ion. Exhibits characteristic ~3:1 isotopic ratio. |

| 194.0000 | 195.9970 | [M+H - H₂O]⁺ | Result of neutral loss of water. |

| 165.9894 | 167.9864 | [M+H - H₂O - HF]⁺ | Subsequent loss of hydrogen fluoride. |

GC-MS with Electron Ionization (EI): A Structural Fingerprint

Analysis by GC-MS provides a highly detailed fragmentation pattern critical for unambiguous identification. The 70 eV EI process will generate a radical cation M⁺•, which undergoes extensive fragmentation.

Key Predicted EI Fragments:

-

Molecular Ion (M⁺•) at m/z 211/213: The presence of the M⁺• peak is crucial. Its ~3:1 isotopic pattern confirms the presence of one chlorine atom.

-

Loss of Hydroxyl Radical (m/z 194/196): Fragmentation of the C-O bond in the methanol group results in the loss of a •OH radical.

-

Loss of Formaldehyde (m/z 181/183): A common rearrangement and fragmentation for benzylic alcohols, leading to the loss of neutral formaldehyde (CH₂O).

-

Loss of Chlorine Radical (m/z 176): Cleavage of the C-Cl bond from the molecular ion.

-

Loss of Trifluoromethyl Radical (m/z 142/144): Cleavage of the C-CF₃ bond.

Experimental Protocols

These protocols provide a starting point for method development and should be optimized for the specific instrumentation used.

Protocol 1: ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan spectrum in positive ion mode from m/z 50-500 to identify the [M+H]⁺ ion (m/z 212/214).

-

MS2 Scan (Product Ion Scan):

-

Set the precursor ion selection to m/z 212.

-

Apply collision energy (CE). Start with a CE of 15 eV and optimize by creating a CE ramp (e.g., 10-40 eV) to observe the appearance of fragment ions.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Verify the presence of the [M+H]⁺ precursor and characteristic fragments (e.g., [M+H - H₂O]⁺ at m/z 194/196). Confirm the ~3:1 isotopic ratio for all chlorine-containing ions.

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis: Identify the analyte peak in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion peak (m/z 211/213) and key fragment ions. Compare the obtained spectrum against a library database if available, but rely on manual interpretation of the fragmentation pattern for definitive identification.

Workflow Visualization

The overall analytical process can be visualized as a systematic workflow from sample receipt to final report generation.

Conclusion

The mass spectrometric characterization of this compound is a multi-faceted process where the choice of methodology is dictated by the analytical objective. ESI-MS provides rapid and clear molecular weight confirmation, while GC-MS with EI delivers an information-rich fragmentation spectrum for unequivocal structural verification. A proficient analyst will leverage both techniques to gain a complete and confident understanding of the molecule. The characteristic chlorine isotopic pattern serves as a constant, built-in quality check for all acquired data, reinforcing the trustworthiness of the results.

An In-depth Technical Guide to Halogenated Pyridine Scaffolds in Agrochemicals

Abstract

The pyridine ring is a cornerstone of modern agrochemical design, serving as a versatile scaffold for a multitude of herbicides, insecticides, and fungicides.[1][2][3] The strategic introduction of halogen atoms onto this scaffold has become a pivotal tool in the optimization of crop protection agents, profoundly influencing their efficacy, metabolic stability, and environmental profile.[4][5][6] This technical guide provides an in-depth exploration of halogenated pyridine scaffolds, delving into the fundamental principles of their design, the nuances of their synthesis, their diverse modes of action, and their critical role in ensuring global food security.[7] We will examine the causality behind synthetic choices, analyze structure-activity relationships, and present detailed protocols and mechanistic diagrams to equip researchers and development professionals with field-proven insights.

The Strategic Imperative of Halogenation in Pyridine-Based Agrochemicals

The introduction of halogen atoms into an active ingredient is a key strategy for optimizing its physicochemical properties.[6] Since 2010, approximately 81-96% of newly launched agrochemicals contain halogen atoms, underscoring the importance of this approach.[5][8] For the pyridine scaffold, halogenation serves several critical functions:

-

Modulation of Lipophilicity: Halogens, particularly fluorine and chlorine, can significantly increase the lipophilicity of a molecule. This is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties, which dictates how the compound moves into and within the target pest or plant.[6]

-

Enhanced Biological Activity: The size (van der Waals radius) and electronegativity of the halogen atom can dramatically alter the molecule's binding affinity to its target protein or enzyme.[6] Precise placement of a halogen can create favorable interactions, leading to a substantial increase in potency. Conversely, improper placement can decrease or eliminate efficacy.[4][5]

-

Metabolic Stability: Halogenation can block sites on the pyridine ring that are susceptible to metabolic degradation by enzymes like cytochrome P450s. This increases the compound's persistence, allowing it to remain effective for longer periods at lower application rates.

-

Altered Mode of Action: The introduction of halogens can sometimes lead to novel classes of compounds with new modes of action, a crucial factor in overcoming pest and weed resistance.[4] The rise of molecules containing "mixed" halogens (e.g., both fluorine and chlorine) further expands the chemical space available for discovery.[4]

The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety. Its strong electron-withdrawing nature and lipophilicity have been successfully incorporated into numerous commercial agrochemicals.[9][10]

Key Classes and Commercial Significance

Halogenated pyridines are integral to some of the most widely used agrochemicals globally. The market for pyridine and its derivatives is substantial, driven heavily by the agrochemical and pharmaceutical industries.[2][11][12][13]

| Common Name | Class | Key Halogenated Pyridine Moiety | Primary Use |

| Clopyralid | Herbicide | 3,6-dichloropicolinic acid | Broadleaf weed control in cereals, pastures.[14][15] |

| Picloram | Herbicide | 4-amino-3,5,6-trichloropicolinic acid | Systemic control of broadleaf weeds.[14][16] |

| Fluroxypyr | Herbicide | 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxacetic acid | Post-emergence broadleaf weed control.[14] |

| Chlorpyrifos | Insecticide | 3,5,6-trichloro-2-pyridinol | Broad-spectrum insecticide (organophosphate).[2][3] |